molecular formula C22H22ClN3O3 B8430401 (5-chloro-6-methyl-2-oxo-3-phenethylamino-2H-pyrazin-1-yl)acetic acid benzyl ester

(5-chloro-6-methyl-2-oxo-3-phenethylamino-2H-pyrazin-1-yl)acetic acid benzyl ester

Cat. No. B8430401
M. Wt: 411.9 g/mol
InChI Key: HMOIFVSWQQGUOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-chloro-6-methyl-2-oxo-3-phenethylamino-2H-pyrazin-1-yl)acetic acid benzyl ester is a useful research compound. Its molecular formula is C22H22ClN3O3 and its molecular weight is 411.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-chloro-6-methyl-2-oxo-3-phenethylamino-2H-pyrazin-1-yl)acetic acid benzyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-chloro-6-methyl-2-oxo-3-phenethylamino-2H-pyrazin-1-yl)acetic acid benzyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(5-chloro-6-methyl-2-oxo-3-phenethylamino-2H-pyrazin-1-yl)acetic acid benzyl ester

Molecular Formula

C22H22ClN3O3

Molecular Weight

411.9 g/mol

IUPAC Name

benzyl 2-[3-chloro-2-methyl-6-oxo-5-(2-phenylethylamino)pyrazin-1-yl]acetate

InChI

InChI=1S/C22H22ClN3O3/c1-16-20(23)25-21(24-13-12-17-8-4-2-5-9-17)22(28)26(16)14-19(27)29-15-18-10-6-3-7-11-18/h2-11H,12-15H2,1H3,(H,24,25)

InChI Key

HMOIFVSWQQGUOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=O)N1CC(=O)OCC2=CC=CC=C2)NCCC3=CC=CC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Phenethylamine (0.38 ml, 3.0 mmol) was added to a stirred mixture of (3,5-dichloro-6-methyl-2-oxo-2H-pyrazin-1-yl)acetic acid benzyl ester (327 mg, 1.00 mmol) in EtOAc (2 ml) and the resulting mixture was heated to reflux under argon. After 2 h the reaction was cooled, diluted with EtOAc (the product is sparingly soluble), washed with 10% citric acid solution and brine, dried (Na2SO4) and evaporated in vacuo to give 1-3 as a crystalline solid. 1H NMR (CDCl3) δ2.21 (s, 3 H, CH3), 2.93 (t, J=7.1 Hz, 2 H, PhCH2), 3.67 (q, J=7.1 Hz, 2 H, CH2NH), 4.79 (s, 2 H, CH2), 5.21 (s, 2 H, CH2), 6.10 (br t, 1 H), 7.20-7.39 (m, 10 H, 2 Ph).
Quantity
0.38 mL
Type
reactant
Reaction Step One
Quantity
327 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

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